molecular formula C23H17FN2O4 B2802863 ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 368840-47-5

ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate

Cat. No.: B2802863
CAS No.: 368840-47-5
M. Wt: 404.397
InChI Key: GYMZTYJXVJCOEO-SFQUDFHCSA-N
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Description

Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is a structurally complex organic compound featuring a furan ring conjugated to a benzoate ester via a propenyl linker. Key functional groups include:

  • Cyano group (-CN): Enhances electron-withdrawing properties and influences molecular polarity.
  • 3-Fluoroanilino substituent: A fluorine atom at the meta position on the aniline ring, which may modulate electronic effects and lipophilicity.
  • Ethyl benzoate ester: A common motif in pharmaceuticals and polymers, affecting solubility and stability.

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-2-29-23(28)16-8-6-15(7-9-16)21-11-10-20(30-21)12-17(14-25)22(27)26-19-5-3-4-18(24)13-19/h3-13H,2H2,1H3,(H,26,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMZTYJXVJCOEO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: This step often involves a nucleophilic substitution reaction.

    Attachment of the fluoroanilino group: This can be done via a coupling reaction, such as the Suzuki–Miyaura coupling.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related molecules, focusing on physicochemical properties, biological activity, and thermodynamic behavior.

Table 1: Comparative Analysis of Key Attributes

Compound Name & Structure Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Biological Activity Thermodynamic Properties
Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate (Target) ~431.5 (estimated) ~4.8* 1 / 5 Not reported Not studied
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11, ) Not provided Not given 2 / 7 (approx) Antifungal (C. albicans) Not studied
2-Cyano-3-[4-(4-methylphenyl)-2-furan]acrylic acid ethyl ester (Compound I, ) Not provided Not given 1 / 4 (approx) None reported Heat capacity studied (78–370 K)
Ethyl 4-[3-(2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl)-2,5-dimethylpyrrol-1-yl]benzoate () 443.5 5.1 1 / 5 Not reported Not studied

*Estimated based on structural similarity to compound, adjusted for fluorine substitution.

Key Findings:

Lipophilicity (LogP) :

  • The target compound’s estimated XLogP3 (~4.8) is slightly lower than the analog (5.1), likely due to the replacement of a lipophilic 4-methoxy group with a smaller, electronegative 3-fluoro substituent .
  • High LogP values (>4) in both compounds suggest membrane permeability, a critical factor for bioactive molecules.

Biological Activity :

  • LMM11 () exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition, attributed to its sulfamoyl and oxadiazole groups. The target compound lacks these motifs, implying divergent biological targets .

Thermodynamic Properties :

  • Compounds I and II () underwent rigorous thermodynamic profiling, including heat capacity measurements (78–370 K). Similar studies for the target compound are absent, highlighting a research gap .

Biological Activity

Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a furan ring, a cyano group, and a benzoate moiety. Its chemical formula is C19H18F N3O3, and it has a molecular weight of approximately 357.36 g/mol. The structural features suggest potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Interactions : The compound has been identified as an inhibitor of the menin-MLL interaction, which is crucial in the pathogenesis of certain leukemias. By disrupting this interaction, the compound may help in reducing tumor growth associated with MLL fusion proteins .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase .
  • Anti-inflammatory Properties : Preliminary findings suggest that the compound may also have anti-inflammatory effects, potentially through the modulation of nitric oxide (NO) production in macrophages, which plays a role in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cytotoxicity Induces apoptosis in cancer cell lines (e.g., HeLa, MCF-7)
Inhibition of Menin-MLL Disrupts menin interactions with MLL fusion proteins
Anti-inflammatory Effects Modulates NO production; potential reduction in pro-inflammatory mediators

Case Studies

  • Case Study on Cytotoxic Effects : A study evaluated the cytotoxic effects of this compound on HeLa cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM after 24 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cells compared to control groups.
  • Menin-Mll Interaction Inhibition : In a pharmacological study, the compound was tested for its ability to inhibit menin interactions with MLL fusion proteins using surface plasmon resonance (SPR). Results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent for MLL-rearranged leukemias.

Q & A

Q. Advanced Research Focus

  • In vitro assays : Use fluorescence-based kinase inhibition assays (ATP-competitive) with positive controls (e.g., staurosporine). Validate via dose-response curves (IC₅₀ calculations) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) with parallel assessments of apoptosis markers (caspase-3 activation) .
  • Structure-activity relationship (SAR) : Modify the 3-fluoroanilino or furan moieties and compare bioactivity (see for fluorophenyl analogs) .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Basic Research Focus

  • Hydrolytic stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring via HPLC for ester or amide bond cleavage .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C common for aromatic esters) .

What computational methods support SAR analysis for this compound’s derivatives?

Q. Advanced Research Focus

  • Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on the acrylamide’s hydrogen-bonding potential .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed reactivity or bioactivity .

How can reaction yields be optimized for the Suzuki coupling step?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Vary catalyst loading (Pd(PPh₃)₄), base (K₂CO₃), and solvent (DME/H₂O) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) while maintaining >80% yield .

What crystallographic techniques are suitable for resolving this compound’s solid-state structure?

Q. Basic Research Focus

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Refine data with SHELXL, as demonstrated for γ-butyrolactone derivatives in .

How can solubility challenges in aqueous media be addressed for in vivo studies?

Q. Advanced Research Focus

  • Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) at the benzoate moiety .
  • Nanoparticle encapsulation : Use PLGA-based carriers to enhance bioavailability, referencing ’s fluorophenoxy analogs .

What analytical workflows validate the compound’s purity for regulatory submissions?

Q. Basic Research Focus

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) coupled with ESI-MS to detect impurities (<0.1%).
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

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